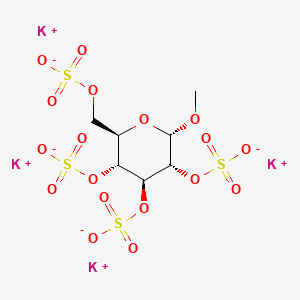

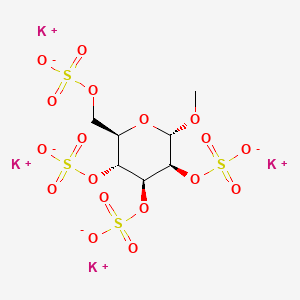

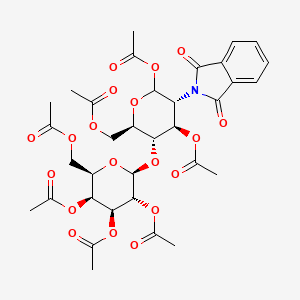

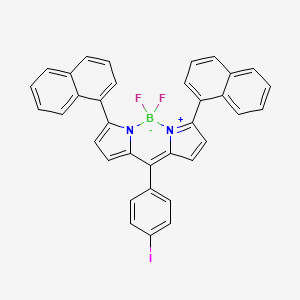

4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

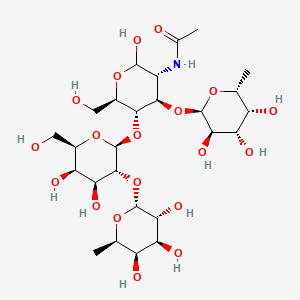

“4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene” is a compound that is used as a fluorescent dye in DNA sequencing . It is a synthetic product and has potential research and development risk .

Molecular Structure Analysis

The molecular formula of this compound is C35H22BF2IN2, and it has a molecular weight of 646.27 . The exact molecular structure would require more detailed information or a visual representation, which I currently do not have.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. As mentioned earlier, it has a molecular weight of 646.27 . Other properties like solubility, melting point, boiling point, etc., are not available in the sources I found.Applications De Recherche Scientifique

Fluorescent pH Probes :

- BODIPY-based hydroxyaryl derivatives, including compounds similar to the one you're interested in, have been synthesized and used as fluorescent pH probes. These compounds, characterized by specific absorption maxima and Stokes shifts, show significant fluorescent enhancement in aqueous solutions when the acidity of the solution increases. They are effective for pH measurement excitable with visible light (Baruah et al., 2005).

Bioimaging Applications :

- Certain BODIPY derivatives, similar in structure, have been investigated for their potential in bioimaging. These derivatives exhibit bathochromic shifts in absorption and fluorescence spectrum, indicating their potential as biological fluorescent probes due to excellent imaging contrast (Yang et al., 2015).

Chemodosimeter for Fluoride Ion :

- BODIPY derivatives have been used as selective colorimetric and fluorescent chemodosimeters for fluoride ions. The change in color, absorption, and emission bands in the presence of fluoride ions over other anions highlights their potential application in selective ion detection (Rao et al., 2010).

Photophysical Properties and Crystal Structure Studies :

- Research into the photophysical properties and crystal structures of related BODIPY dyes can provide insights into their potential applications in materials science and photonics. These studies focus on the molecular structure's impact on absorption and emission properties (Yu et al., 2007).

Fluorescent Switches :

- Difluoroboron dipyrromethene dyes have been utilized in the creation of fluorescent switches, where UV light induced isomerization results in a significant decrease in fluorescence intensity. This property can be exploited in developing light-modulated systems (Golovkova et al., 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2,2-difluoro-8-(4-iodophenyl)-4,12-dinaphthalen-1-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H22BF2IN2/c37-36(38)40-31(29-13-5-9-23-7-1-3-11-27(23)29)19-21-33(40)35(25-15-17-26(39)18-16-25)34-22-20-32(41(34)36)30-14-6-10-24-8-2-4-12-28(24)30/h1-22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJXSBQAERLUKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C(=C3[N+]1=C(C=C3)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)I)C7=CC=CC8=CC=CC=C87)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H22BF2IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661925 |

Source

|

| Record name | Difluoro[2-{(4-iodophenyl)[5-(naphthalen-1-yl)-2H-pyrrol-2-ylidene-kappaN]methyl}-5-(naphthalen-1-yl)-1H-pyrrolato-kappaN]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216255-54-8 |

Source

|

| Record name | Difluoro[2-{(4-iodophenyl)[5-(naphthalen-1-yl)-2H-pyrrol-2-ylidene-kappaN]methyl}-5-(naphthalen-1-yl)-1H-pyrrolato-kappaN]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.